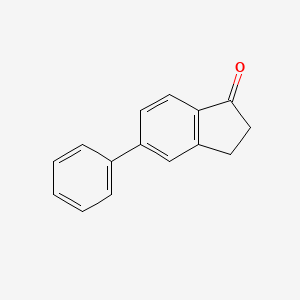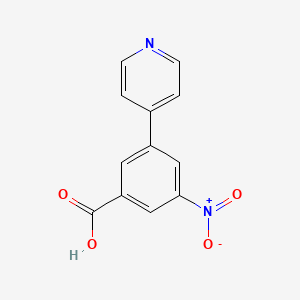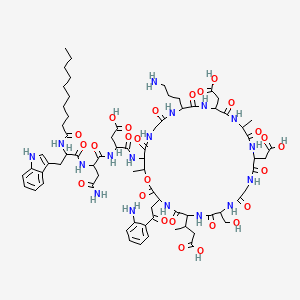
Methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate: is a complex organic compound that belongs to the class of piperazine derivatives. This compound features a benzyl group attached to a piperazine ring, which is further substituted with a methyl group and a piperidinyl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzylpiperazine and 4-methylpiperazine as the primary starting materials.
Reaction Steps: The synthesis involves a series of reactions, including nitration , reduction , and alkylation steps. The specific conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is synthesized using large-scale reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution , are common with this compound.
Coupling Reactions: Coupling reactions, such as amide coupling , can be used to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Coupling Reactions: Coupling reagents like DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including ketones and alcohols .
Reduction Products: Reduced forms, such as amines and alcohols .
Substitution Products: Substituted derivatives with different functional groups.
Coupling Products: Amides and other coupled products.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding assays. Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
1-Benzylpiperazine: A simpler derivative lacking the piperidinyl moiety.
4-Methylpiperazine: A related compound without the benzyl group.
Imatinib: A more complex molecule with similar structural features.
This compound's versatility and potential make it a valuable asset in scientific research and industrial applications. Its unique structure and reactivity profile offer opportunities for innovation and advancement in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-22-12-14-24(15-13-22)20-10-11-23(16-18-6-4-3-5-7-18)17-19(20)8-9-21(25)26-2/h3-7,19-20H,8-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJSNAJIQYBABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2CCC(=O)OC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-bromobutanoate](/img/structure/B7838364.png)



![(1R,3S,5Z)-5-[(2E)-2-[(7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B7838387.png)
